1-Bromo-3-ethyl-2-nitrobenzene
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Overview
Description
1-Bromo-3-ethyl-2-nitrobenzene is an organic compound belonging to the class of nitrobenzenes. It is characterized by the presence of a bromine atom, an ethyl group, and a nitro group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethyl-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of ethylbenzene followed by bromination. The nitration step typically involves the reaction of ethylbenzene with a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group. The bromination step involves the reaction of the resulting nitro compound with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-ethyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions where the bromine or nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitric acid in the presence of catalysts like iron or aluminum chloride.
Reduction: Hydrogen gas with palladium catalyst or tin and hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine or nitro group.
Reduction Reactions: 1-Bromo-3-ethyl-2-aminobenzene.
Oxidation Reactions: 1-Bromo-3-carboxy-2-nitrobenzene.
Scientific Research Applications
1-Bromo-3-ethyl-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials such as liquid crystals and polymers.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules and potential drug candidates.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-bromo-3-ethyl-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents:
Comparison with Similar Compounds
1-Bromo-3-ethyl-2-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-2-nitrobenzene: Lacks the ethyl group, making it less sterically hindered and more reactive in certain substitution reactions.
1-Bromo-4-nitrobenzene: The nitro group is para to the bromine, resulting in different reactivity and directing effects in electrophilic aromatic substitution reactions.
1-Bromo-3-nitrobenzene: Lacks the ethyl group, making it less sterically hindered and more reactive in certain substitution reactions.
The unique combination of the bromine, ethyl, and nitro groups in this compound imparts distinct reactivity and properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
702642-07-7 |
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Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-bromo-3-ethyl-2-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO2/c1-2-6-4-3-5-7(9)8(6)10(11)12/h3-5H,2H2,1H3 |
InChI Key |
LXFNOYWGIXBJLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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